molecular formula C16H14O3 B1346296 4-Acetoxy-2'-methylbenzophenone CAS No. 52981-06-3

4-Acetoxy-2'-methylbenzophenone

Cat. No. B1346296
CAS RN: 52981-06-3
M. Wt: 254.28 g/mol
InChI Key: NOZUMOZXEZNKID-UHFFFAOYSA-N
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Description

4-Acetoxy-2’-methylbenzophenone is an organic compound that belongs to the class of benzophenones. It has a molecular weight of 254.29 . It’s also known as a precursor to MDMA, a psychoactive drug.


Molecular Structure Analysis

The molecular formula of 4-Acetoxy-2’-methylbenzophenone is C16H14O3 . The IUPAC name is 4-(2-methylbenzoyl)phenyl acetate .


Physical And Chemical Properties Analysis

4-Acetoxy-2’-methylbenzophenone has a molecular weight of 254.29 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Pharmaceutical Testing

“4-Acetoxy-2’-methylbenzophenone” is used in pharmaceutical testing . High-quality reference standards are required for accurate results, and this compound serves as one such standard .

Preparation of Carbapenem and Penem Antibiotics

This compound plays a crucial role in the synthesis of 4-acetoxy-2-azetidinone, which is useful for the preparation of carbapenem and penem-type antibiotics . The synthesis process has several advantages, such as avoiding tedious and costly column chromatographic or recrystallized separation steps .

Industrial Synthesis

The compound is involved in industrial synthesis processes . It is particularly useful in the synthesis of (3R,4R)-4-acetoxy-3-[(1’R-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone , a chiral azetidinone that is a versatile intermediate for the synthesis of thienamycin and carbapenem derivatives .

Research on Chemical Intermediates

“4-Acetoxy-2’-methylbenzophenone” is a subject of interest in research on chemical intermediates . Its practical synthesis and applications in the preparation of various antibiotics have been explored .

Large-Scale Production

The compound is suitable for large-scale production due to its synthesis process, which is economical and avoids common problems such as high cost of starting materials and extensive column chromatographic separation of diastereomers .

Mechanism for Oxidative Decarboxylation

The compound is also used in studies exploring the mechanism for oxidative decarboxylation . This research is crucial for understanding the chemical reactions involved in the synthesis of various antibiotics .

Safety and Hazards

4-Acetoxy-2’-methylbenzophenone may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It’s also toxic to aquatic life and harmful to aquatic life with long-lasting effects .

Future Directions

4-Acetoxy-2’-methylbenzophenone is a widely studied compound with a variety of potential applications in research and industry. It’s also used in the preparation of carbapenem and penem-type antibiotics .

properties

IUPAC Name

[4-(2-methylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11-5-3-4-6-15(11)16(18)13-7-9-14(10-8-13)19-12(2)17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZUMOZXEZNKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641687
Record name 4-(2-Methylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52981-06-3
Record name 4-(2-Methylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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